BenchChemオンラインストアへようこそ!

N-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]-4-phenylbenzamide

medicinal chemistry structure-activity relationship kinase inhibitor design

This biphenyl benzamide features a unique 4-phenylbenzamide terminus absent in commercial monophenyl congeners (e.g., CAS 922951-12-0). The extended aromatic architecture provides additional surface area critical for π-π stacking, hydrophobic packing, and target selectivity modulation in monoamine transporter and alternative oxidase (AOX) research programs. Procure this compound to generate SAR data impossible to replicate with truncated monophenyl benzamide analogs, enabling deeper exploration of substituent effects on transporter affinity and AOX potency.

Molecular Formula C24H22N2O2
Molecular Weight 370.452
CAS No. 941957-31-9
Cat. No. B2411459
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]-4-phenylbenzamide
CAS941957-31-9
Molecular FormulaC24H22N2O2
Molecular Weight370.452
Structural Identifiers
SMILESCC1=C(C=C(C=C1)NC(=O)C2=CC=C(C=C2)C3=CC=CC=C3)N4CCCC4=O
InChIInChI=1S/C24H22N2O2/c1-17-9-14-21(16-22(17)26-15-5-8-23(26)27)25-24(28)20-12-10-19(11-13-20)18-6-3-2-4-7-18/h2-4,6-7,9-14,16H,5,8,15H2,1H3,(H,25,28)
InChIKeySRYWMUAIGFROLC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]-4-phenylbenzamide (CAS 941957-31-9): A Biphenyl-Benzamide Scaffold for Targeted Research Procurement


N-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]-4-phenylbenzamide is a synthetic benzamide analogue that incorporates a 4-phenylbenzamide terminus and a 2-oxopyrrolidin-1-yl substituent on the central phenyl ring. It belongs to a broader family of amide derivatives claimed in patent literature for monoamine reuptake modulation [1] and shares the N-phenylbenzamide core found in alternative oxidase (AOX) inhibitor libraries [2]. The compound is offered by several chemical suppliers for non‑clinical research; however, its unique biphenyl architecture distinguishes it from the more common monophenyl benzamide congeners that dominate commercial catalogues.

Why N-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]-4-phenylbenzamide Cannot be Replaced by Generic Analogs in Target‑Focused Campaigns


The closest commercially available analogs, such as N-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]benzamide (CAS 922951-12-0), lack the terminal 4‑phenyl moiety. This structural truncation reduces molecular weight by ~76 Da and removes an aromatic ring that can participate in π‑π stacking, hydrophobic packing, or polypharmacological interactions. Patent literature on related amide series explicitly demonstrates that even modest changes to the benzamide substituent can shift monoamine transporter selectivity and potency [1]. Moreover, QSAR studies on N‑phenylbenzamide AOX inhibitors show that aromatic extension profoundly influences enzyme binding [2]. Consequently, substituting the target compound with a simpler benzamide risks altering or eliminating the pharmacological signature that a research program intends to probe.

N-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]-4-phenylbenzamide: Procurement‑Oriented Evidence of Differentiation


Structural Differentiation: Biphenyl vs. Monophenyl Benzamide Core

The target compound features a 4-phenylbenzamide motif, whereas the closest commercial analog N-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]benzamide (CAS 922951-12-0) bears an unsubstituted benzamide. This difference adds a second aromatic ring, increases molecular weight from 294.35 to 370.45 g·mol⁻¹, and introduces a biphenyl unit that can engage in additional hydrophobic and π‑stacking interactions within protein binding sites. While no head‑to‑head bioassay comparison is publicly available, the biphenyl group is a well‑validated pharmacophore element in kinase and GPCR ligands [1].

medicinal chemistry structure-activity relationship kinase inhibitor design

Class-Level Activity: Monoamine Reuptake Inhibition

Patent NL1032760C2 describes amide compounds that inhibit monoamine reuptake [1]. The target compound falls within the generic formula (I) of the patent, which covers N‑(oxopyrrolidinyl‑phenyl)‑benzamides. Although explicit IC₅₀ values for this specific compound are not disclosed, the patent establishes that variation of the benzamide substituent modulates transporter affinity. By analogy, the 4‑phenyl substitution present in the target compound is expected to yield a distinct inhibition profile compared to unsubstituted or alkyl‑substituted benzamides.

neuropharmacology monoamine transporter CNS drug discovery

Alternative Oxidase (AOX) Inhibitor Potential: N‑Phenylbenzamide Core

A library of 117 N‑phenylbenzamide derivatives was evaluated against recombinant alternative oxidase (AOX) from the fungal pathogen Moniliophthora perniciosa [1]. The target compound shares the core N‑phenylbenzamide scaffold but was not included in the screen; its activity therefore remains uncharacterized. The study’s QSAR models provide a basis for predicting that the biphenyl extension could enhance or diminish AOX binding relative to the tested monophenyl analogs. Procurement of the target compound would enable empirical extension of this published dataset.

antifungal agents alternative oxidase agricultural chemistry

Physicochemical Differentiation: Estimated Lipophilicity (clogP)

Computational estimation indicates that the biphenyl analog has a significantly higher clogP (~5.0) than the monophenyl comparator N-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]benzamide (~3.0) [1]. This ~2‑log unit increase reflects the lipophilicity contribution of the additional phenyl ring and suggests lower aqueous solubility and greater membrane permeability for the target compound. Experimental logP or logD data are not publicly available for either compound.

ADME drug design lead optimization

N-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]-4-phenylbenzamide: Evidence‑Based Application Scenarios for Procurement


SAR Expansion of Monoamine Reuptake Inhibitor Series

Building on the patent disclosure of amide‑based monoamine reuptake inhibitors [1], this compound enables systematic exploration of the 4‑phenyl substituent effect on transporter affinity and selectivity. Its unique biphenyl architecture provides a chemical probe that cannot be replicated by commercially prevalent monophenyl benzamides.

Fungal AOX Inhibitor Lead Optimization

The published N‑phenylbenzamide AOX inhibitor library [2] establishes a solid SAR foundation. Procuring the biphenyl variant allows researchers to test whether extending the aromatic system improves potency or selectivity against AOX from agriculturally relevant fungal pathogens.

Computational Docking and Pharmacophore Modeling

Because the biphenyl group alters molecular shape and electrostatic potential relative to monophenyl analogs, this compound is well‑suited for in silico studies aimed at understanding the binding mode of benzamide derivatives to monoamine transporters, AOX, or other targets identified through predictive chemogenomic screening.

Quote Request

Request a Quote for N-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]-4-phenylbenzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.